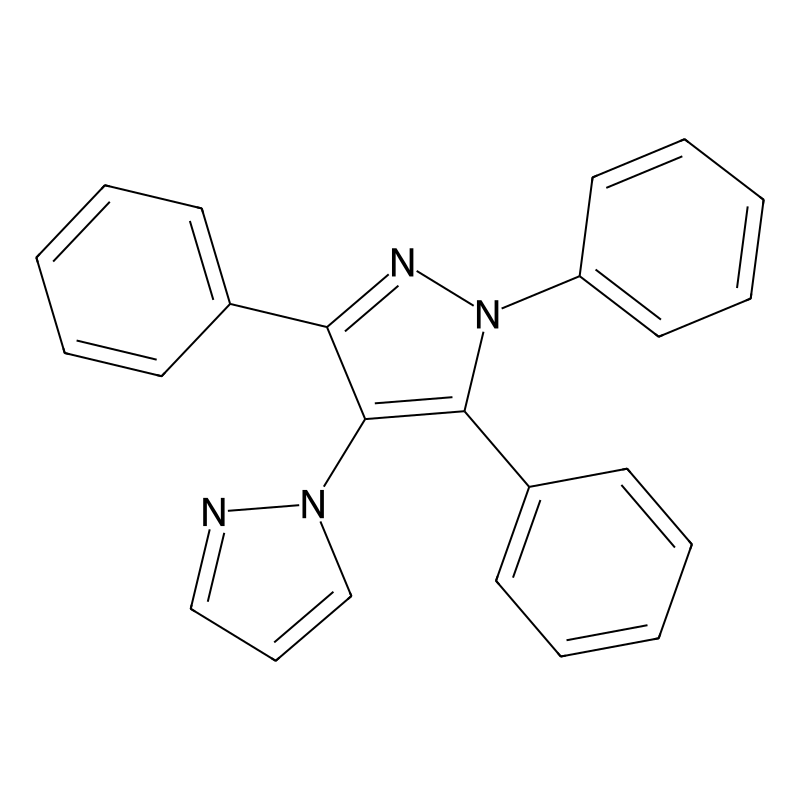

1',3',5'-Triphenyl-1'H-1,4'-bipyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Transition-Metal Catalysts

One of the primary applications of BippyPhos lies in its derivatization to generate phosphine ligands for transition-metal catalysts. By attaching various functional groups to the BippyPhos scaffold, researchers can tailor the electronic and steric properties of the ligand, allowing for fine-tuning of the catalyst's activity and selectivity.

A prominent example is the ligand 5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (commonly abbreviated as t-BuBippyPhos). This derivative finds extensive use in palladium-catalyzed cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic molecules. Studies have shown t-BuBippyPhos to be particularly effective for the amination of aryl halides, including challenging substrates like aryl chlorides [Source: Thermo Fisher Scientific, product information on 5-Di-tert-butylphosphino-1',3',5'-triphenyl-1'H-1,4'-bipyrazole []].

1',3',5'-Triphenyl-1'H-1,4'-bipyrazole is an organic compound characterized by a bipyrazole framework with three phenyl groups attached. Its chemical formula is C${45}$H${39}$N$_3$, and it is recognized for its potential as a ligand in various catalytic processes. The compound's structure enhances its stability and reactivity, making it suitable for multiple applications in organic synthesis and medicinal chemistry .

- Catalytic Hydrogenation: It can facilitate the hydrogenation of various substrates, demonstrating its utility as a catalyst in organic transformations .

- C-O Coupling Reactions: 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole acts effectively as a ligand in C-O coupling reactions involving aryl and heteroaryl bromides or chlorides.

- Chan-Lam Coupling Reaction: This reaction type showcases the compound's versatility in forming carbon-carbon bonds under mild conditions .

The biological activity of 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole has been explored in various studies. While specific pharmacological effects are still under investigation, compounds with similar structures often exhibit:

- Antimicrobial Properties: Some derivatives have shown potential against bacterial strains.

- Anticancer Activity: There are indications that bipyrazole derivatives could inhibit cancer cell proliferation through various mechanisms.

Further research is needed to fully elucidate the biological effects of this specific compound.

Synthesis of 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via condensation reactions of appropriate pyrazole derivatives with phenyl groups under acidic or basic conditions.

- Multi-step Synthesis: A multi-step synthetic route often involves the formation of intermediate compounds that are subsequently transformed into the final product through cyclization and functionalization steps .

The applications of 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole are diverse:

- Catalysis: It serves as a ligand in various catalytic processes, enhancing reaction rates and selectivity.

- Material Science: The compound's unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.

- Pharmaceutical Development: Its potential biological activity positions it as a candidate for drug development.

Interaction studies have focused on how 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole interacts with different substrates and catalysts. These studies are crucial for understanding its role in catalysis and its potential biological targets. Investigations into its binding affinities and mechanisms of action are ongoing to determine its efficacy in various applications.

Several compounds share structural similarities with 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Di(1-adamantyl)phosphino-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | Bipyrazole derivative | Contains adamantyl groups enhancing steric bulk |

| 5-Di(tert-butyl)phosphino-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | Bipyrazole derivative | Features tert-butyl groups for increased solubility |

| 3′,5′-Triphenyl-[1,4′]bipyrazole | Bipyrazole | Lacks additional functional groups present in 1',3',5' variant |

The primary distinction of 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole lies in its tri-substituted phenyl structure which contributes to its enhanced stability and reactivity compared to other derivatives.